molecular formula C12H16N2O2S B6900141 N-[3-(methoxymethyl)phenyl]-1,3-thiazolidine-3-carboxamide

N-[3-(methoxymethyl)phenyl]-1,3-thiazolidine-3-carboxamide

Cat. No.: B6900141
M. Wt: 252.33 g/mol
InChI Key: QQRJMCAYRUCLHW-UHFFFAOYSA-N
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Description

N-[3-(methoxymethyl)phenyl]-1,3-thiazolidine-3-carboxamide is a chemical compound that belongs to the class of thiazolidine derivatives This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms The methoxymethyl group attached to the phenyl ring adds to its unique chemical properties

Properties

IUPAC Name

N-[3-(methoxymethyl)phenyl]-1,3-thiazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-16-8-10-3-2-4-11(7-10)13-12(15)14-5-6-17-9-14/h2-4,7H,5-6,8-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRJMCAYRUCLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)NC(=O)N2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methoxymethyl)phenyl]-1,3-thiazolidine-3-carboxamide typically involves the reaction of 3-(methoxymethyl)aniline with thiazolidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and purification techniques is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methoxymethyl)phenyl]-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives with different oxidation states.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxymethyl group under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, although further research is needed to confirm these effects.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(methoxymethyl)phenyl]-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, and further studies are needed to elucidate the detailed mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(methoxymethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide
  • 1-benzyl-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide
  • 4-methoxy-N-[3-(methoxymethyl)phenyl]benzamide

Uniqueness

N-[3-(methoxymethyl)phenyl]-1,3-thiazolidine-3-carboxamide is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

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